Lipoic acid

Catalog No.
S533260
CAS No.
1200-22-2
M.F
C8H14O2S2
M. Wt
206.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lipoic acid

CAS Number

1200-22-2

Product Name

Lipoic acid

IUPAC Name

5-[(3R)-dithiolan-3-yl]pentanoic acid

Molecular Formula

C8H14O2S2

Molecular Weight

206.3 g/mol

InChI

InChI=1S/C8H14O2S2/c9-8(10)4-2-1-3-7-5-6-11-12-7/h7H,1-6H2,(H,9,10)/t7-/m1/s1

InChI Key

AGBQKNBQESQNJD-SSDOTTSWSA-N

SMILES

C1CSSC1CCCCC(=O)O

Solubility

Insoluble

Synonyms

Acid, alpha-Lipoic, Alpha Lipogamma, alpha Lipoic Acid, Alpha Lipon Stada, alpha Liponaure Heumann, Alpha Liponsaure Sofotec, alpha Liponsaure von ct, Alpha Lippon AL, alpha Vibolex, Alpha-Lipogamma, alpha-Lipoic Acid, Alpha-Lipon Stada, alpha-Liponaure Heumann, Alpha-Liponsaure Sofotec, alpha-Liponsaure von ct, Alpha-Lippon AL, alpha-Vibolex, Alphaflam, AlphaLipogamma, AlphaLipon Stada, alphaLiponaure Heumann, AlphaLiponsaure Sofotec, alphaLiponsaure von ct, AlphaLippon AL, alphaVibolex, Azulipont, biomo lipon, biomo-lipon, biomolipon, duralipon, espa lipon, espa-lipon, espalipon, Fenint, Injekt, Thiogamma, Juthiac, Lipoic Acid, Liponsaure ratiopharm, Liponsaure-ratiopharm, Liponsaureratiopharm, MTW Alphaliponsaure, MTW-Alphaliponsaure, MTWAlphaliponsaure, Neurium, Pleomix Alpha, Pleomix Alpha N, Pleomix-Alpha, Pleomix-Alpha N, PleomixAlpha, PleomixAlpha N, Thioctacid, Thioctacide T, Thioctic Acid, Thiogamma Injekt, Thiogamma oral, Tromlipon, Verla Lipon, Verla-Lipon, VerlaLipon

Canonical SMILES

C1CSSC1CCCCC(=O)O

Isomeric SMILES

C1CSS[C@@H]1CCCCC(=O)O

Description

The exact mass of the compound Lipoic acid is 206.0435 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Vitamins - Vitamin B Complex. It belongs to the ontological category of lipoic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Thia fatty acids [FA0113]. However, this does not mean our product can be used or applied in the same or a similar way.

Antioxidant Properties

One of the most widely explored aspects of lipoic acid is its function as an antioxidant. LA possesses a unique structure with both lipophilic (fat-soluble) and hydrophilic (water-soluble) properties, allowing it to scavenge free radicals throughout the cell []. This characteristic offers broader protection compared to other antioxidants like Vitamin C (water-soluble) or Vitamin E (fat-soluble) []. Research suggests that LA may help combat oxidative stress, a condition linked to various chronic diseases [, ].

Mitochondrial Function and Diabetes

Lipoic acid plays a crucial role within mitochondria, the cell's powerhouse. It acts as a cofactor for enzymes involved in energy production through glucose metabolism []. Studies have investigated the potential benefits of LA for diabetic neuropathy, a nerve damage complication associated with diabetes. Some research suggests that LA supplementation might improve symptoms like pain and burning sensation in diabetic patients []. However, further investigation is needed to solidify its therapeutic role in diabetes management [].

Heavy Metal Detoxification

Lipoic acid's ability to chelate (bind) with certain metals has led to research exploring its potential for heavy metal detoxification. In vitro and animal studies suggest that LA may help remove heavy metals like mercury and arsenic from the body []. However, more human trials are necessary to confirm its effectiveness and safety for this application [].

Lipoic acid, also known as thioctic acid, is a naturally occurring compound that plays a crucial role in energy metabolism. It is an eight-carbon fatty acid with two sulfur atoms connected by a disulfide bond within a five-membered ring structure, known as a dithiolane. This unique structure allows lipoic acid to act as both a cofactor for enzymatic reactions and an antioxidant. It exists in two forms: the oxidized form (lipoic acid) and the reduced form (dihydrolipoic acid), which is generated within cells during metabolic processes .

LA's mechanism of action is multifaceted:

  • Antioxidant Activity: LA scavenges free radicals, preventing cellular damage associated with oxidative stress [].
  • Cofactor Function: LA acts as a cofactor for enzymes involved in energy metabolism within the mitochondria, the cell's powerhouse [].
  • Metal Chelation: LA's ability to bind metal ions may contribute to its antioxidant and neuroprotective effects.

Case Study:

A study published in the journal Diabetes Care investigated the effect of LA supplementation on diabetic neuropathy (nerve damage). The results suggested that LA improved symptoms like pain, burning, and numbness, potentially due to its antioxidant and nerve regeneration properties.

  • Nausea
  • Vomiting
  • Skin rash
, primarily as a cofactor for mitochondrial enzyme complexes. Notably, it participates in:

  • Pyruvate Dehydrogenase Complex: Lipoic acid facilitates the conversion of pyruvate into acetyl-CoA, a vital step in cellular respiration.
  • Alpha-Ketoglutarate Dehydrogenase Complex: It aids in the decarboxylation of alpha-ketoglutarate to succinyl-CoA, another critical metabolic pathway .

The compound can undergo oxidation-reduction reactions, wherein it can be reduced to dihydrolipoic acid. This reduction process allows lipoic acid to scavenge free radicals, although its primary mechanism of action may involve inducing oxidative stress responses rather than direct radical scavenging .

Lipoic acid exhibits significant biological activity due to its antioxidant properties. It is unique in that it is both water-soluble and fat-soluble, enabling it to function throughout various cellular compartments. Its antioxidant capabilities include:

Additionally, lipoic acid has been studied for its potential therapeutic effects in various conditions, including diabetic neuropathy and age-related diseases .

Lipoic acid is synthesized biologically through a series of enzymatic reactions involving octanoic acid as a precursor. The synthesis occurs primarily in mitochondria:

  • Formation of Octanoate: Octanoate is produced via fatty acid biosynthesis.
  • Thioester Formation: Octanoate is transferred as a thioester to lipoyl domain proteins by octanoyltransferase.
  • Sulfur Incorporation: Two sulfur atoms are introduced to form lipoic acid through the action of lipoyl synthase via a radical mechanism .

In laboratory settings, lipoic acid can also be synthesized chemically through various organic synthesis methods, although these are less common compared to biological synthesis.

Lipoic acid has several applications across different fields:

  • Nutraceuticals: Due to its antioxidant properties, lipoic acid is marketed as a dietary supplement for managing conditions like diabetes and neurodegenerative diseases.
  • Medical Research: It is studied for its potential role in treating conditions associated with oxidative stress, such as cardiovascular diseases and certain cancers .
  • Cosmetics: Lipoic acid is incorporated into skincare products for its anti-aging effects due to its ability to reduce oxidative damage in skin cells .

Research indicates that lipoic acid may interact with various medications:

  • Diabetes Medications: Lipoic acid can enhance the effects of insulin and lower blood sugar levels, necessitating careful monitoring when used alongside diabetes medications.
  • Chemotherapy Agents: There are concerns that lipoic acid may interfere with certain chemotherapy drugs, highlighting the need for consultation with healthcare providers before use .

Studies have also examined its interactions with heavy metals, suggesting that lipoic acid can bind to toxic metals like mercury and arsenic, potentially aiding detoxification processes .

Lipoic acid shares structural and functional similarities with several other compounds. Here are some notable comparisons:

CompoundStructure/FunctionalityUniqueness of Lipoic Acid
Dihydrolipoic AcidReduced form of lipoic acid; stronger antioxidantUnique ability to regenerate other antioxidants
Acetyl-L-CarnitineInvolved in fatty acid metabolism; supports energy productionDual solubility (water and fat)
Coenzyme AEssential cofactor in fatty acid metabolismContains sulfur atoms; participates in redox reactions
Alpha Linolenic AcidOmega-3 fatty acid involved in anti-inflammatory processesDistinct from omega fatty acids; not involved in redox reactions

Lipoic acid's ability to function at both lipid and aqueous interfaces makes it particularly versatile compared to other compounds that are restricted to either hydrophilic or lipophilic environments .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

1.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

206.04352203 g/mol

Monoisotopic Mass

206.04352203 g/mol

Boiling Point

162.5 °C

Heavy Atom Count

12

LogP

2.1
2.1

Appearance

Light yellow to dark brown solid powder.

Melting Point

60.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

VLL71EBS9Z

GHS Hazard Statements

Aggregated GHS information provided by 122 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 52 of 122 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 70 of 122 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (54.29%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (54.29%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (54.29%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H412 (34.29%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For nutritional supplementation, also for treating dietary shortage or imbalance.

Pharmacology

Lipoic acid (or α-lipoic acid) is able to pass the blood-brain barrier and is putatively used for detoxification of mercury attached to the brain cells. It can mobilise bound mercury into the blood stream as it is a mercaptan (sulfur compound which readily binds to the mercury). In the blood stream, another chelator such as dimercaptosuccinic acid (DMSA) or methylsulfonylmethane (MSM) is used to transfer mercury safely into the urine for excretion. Neither DMSA nor MSM can cross the blood-brain barrier, which is why both lipoic acid and DMSA are used. It is hypothesized that this treatment-along with carnitine, dimethylglycine (DMG), Vitamin B6, folic acid, and magnesium—could be used to treat autism and amalgam poisoning. In this hypothesis, the reason why autism is difficult to treat is that mercury is attached to the brain cells and most medicines and vitamin supplements do not penetrate the blood-brain barrier. However, α-lipoic acid and perhaps vitamin B12 could making it possible for other chelators to remove mercury safely out of the body and could perhaps one day be used as a treatment for autism. Because lipoic acid is related to cellular uptake of glucose and it is both soluble in water and fat, it is being used for treatment in diabetes. It may be helpful for people with Alzheimer's disease or Parkinson's disease.

MeSH Pharmacological Classification

Vitamin B Complex

Mechanism of Action

Lipoic Acid is generally involved in oxidative decarboxylations of keto acids and is presented as a growth factor for some organisms. Lipoic acid exists as two enantiomers, the R-enantiomer and the S-enantiomer. Normally only the R-enantiomer of an amino acid is biologically active, but for lipoic acid the S-enantiomer assists in the reduction of the R-enantiomer when a racemic mixture is given. Some recent studies have suggested that the S-enantiomer in fact has an inhibiting effect on the R-enantiomer, reducing its biological activity substantially and actually adding to oxidative stress rather than reducing it. Furthermore, the S-enantiomer has been found to reduce the expression of GLUT-4s in cells, responsible for glucose uptake, and hence reduce insulin sensitivity.

Pictograms

Irritant

Irritant

Other CAS

1200-22-2
62-46-4
1077-27-6

Metabolism Metabolites

Paraoxonase (PON1) is a key enzyme in the metabolism of organophosphates. PON1 can inactivate some organophosphates through hydrolysis. PON1 hydrolyzes the active metabolites in several organophosphates insecticides as well as, nerve agents such as soman, sarin, and VX. The presence of PON1 polymorphisms causes there to be different enzyme levels and catalytic efficiency of this esterase, which in turn suggests that different individuals may be more susceptible to the toxic effect of OP exposure.

Wikipedia

Lipoic_acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Thia fatty acids [FA0113]

Dates

Modify: 2023-08-15

[Diabetic encephalopathy: current insights and potential therapeutic strategies]

R G Esin, I Kh Khairullin, O R Esin
PMID: 34460157   DOI: 10.17116/jnevro202112107149

Abstract

To study the effect of alpha-lipoic acid (ALA) on cognitive functions in patients with non-insulin dependent diabetes mellitus type 2 (DM-2) and thick fiber polyneuropathy.
The MoCA test was used to assess cognitive functions, and vibrometry («Somedic» vibrometer) was used to assess the function of thick fibers. Patients in group 1 (
=37) received alpha lipoic acid (ALA) in a dose of 600 mg per day for 16 weeks, patients in group 2 (
=41) started taking ALA 8 weeks after the start of the study.
Comparison of both groups showed an increase in the indicators of the MoCA test in group 1 after 8 weeks (
=0.0025) with a further plateau and an improvement in vibration sensitivity after 16 weeks (
=0.023). The improvement in the MoCA test in group 2 also began after 8 weeks.
The authors recommend ALA in polyneuropathy as a drug that also has a positive effect on cognitive functions in DM-2 and dipyridamole for the treatment of patients with diabetic encephalopathy and cerebral small vessels disease and stroke.


Alpha-lipoic acid attenuates silica-induced pulmonary fibrosis by improving mitochondrial function via AMPK/PGC1α pathway activation in C57BL/6J mice

Meiyu Chang, Guangcui Xu, Cheng Xiong, Xuesi Yang, Sensen Yan, Yingjun Tao, Haibin Li, Yuchun Li, Sanqiao Yao, Yingzheng Zhao
PMID: 34252510   DOI: 10.1016/j.toxlet.2021.07.003

Abstract

Silicosis is characterized by pulmonary interstitial fibrosis that arises as a result of chronic exposure to silica. The few available treatments only delay its progression. As α-lipoic acid (ALA) has been shown to have various beneficial effects, including mitoprotective, antioxidant, and anti-inflammatory effects, we hypothesized that it may exhibit therapeutic effects in pulmonary fibrosis. Therefore, in the present study, we used a murine model of silicosis to investigate whether supplementation with exogenous ALA could attenuate silica-induced pulmonary fibrosis by improving mitochondrial function. ALA was administered to the model mice via continuous intragastric administration for 28 days, and then the antioxidant and mitoprotective effects of ALA were evaluated. The results showed that ALA decreased the production of reactive oxygen species, protected mitochondria from silica-induced dysfunction, and inhibited extracellular matrix deposition. ALA also decreased hyperglycemia and hyperlipidemia. Activation of the mitochondrial AMPK/PGC1α pathway might be responsible for these ALA-mediated anti-fibrotic effects. Exogenous ALA blocked oxidative stress by activating NRF2. Taken together, these findings demonstrate that exogenous ALA effectively prevents the progression of silicosis in a murine model, likely by stimulating mitochondrial biogenesis and endogenous antioxidant responses. Therefore, ALA can potentially delay the progression of silica-induced pulmonary fibrosis.


The efficacy of alpha-lipoic acid in improving oxidative, inflammatory, and mood status in women with episodic migraine in a randomised, double-blind, placebo-controlled clinical trial

Mahnaz Rezaei Kelishadi, Amirmansour Alavi Naeini, Gholamreza Askari, Fariborz Khorvash, Zahra Heidari
PMID: 34105866   DOI: 10.1111/ijcp.14455

Abstract

Migraine is a common neurovascular disorder, which is associated with severe to moderate disabling headaches. Oxidative stress and inflammation might play a role in migraine pathogenesis and the mood disorders. Considering the antioxidant and anti-inflammatory properties of alpha-lipoic acid (ALA), this study was designed to investigate its effect on oxidative, inflammatory, and mood conditions in women with episodic migraine.
In total, 92 women with episodic migraine participated in the study. The patients were randomly divided into two groups, receiving a 300-mg capsule of ALA or placebo twice daily for 3 months. To assess the oxidative and inflammatory status, the serum levels of total antioxidant capacity (TAC), total oxidant status (TOS), glutathione (GSH), malondialdehyde (MDA), oxidative stress index (OSI), and C-reactive protein (CRP) were determined at the beginning and at the end of the intervention. A depression, anxiety, stress scale (DASS-21-items) questionnaire was used to evaluate mood status.
Finally, 79 patients reached the final analysis stage. At the end of the intervention, a significant decrease in the serum levels of MDA (means difference [MD]: -0.83, 95% confidence intervals (CI): -1.04, -0.62 nmol/mL vs MD: -0.32, CI: -0.48, -0.15 nmol/mL; P < .001) and CRP (MD: -0.78, CI: -1.17, -0.39 mg/L vs MD: -0.63, CI: -1.80, 0.52 mg/L; P < .001) was observed in the ALA as compared with the placebo group, but changes in serum GSH (P = .086), TAC (P = .068), TOS (P = .225), and OSI (P = .404) were not statistically significant. In addition, depression, anxiety, and stress (with P < .001, in all cases) had significantly decreased in the intervention as compared with the control group.
The results of this study suggest that ALA supplementation for 3 months has beneficial effects on improving the oxidative, inflammatory, and mood conditions of patients suffering from episodic migraine.


Lipoic Acid-Modified Oligoethyleneimine-Mediated miR-34a Delivery to Achieve the Anti-Tumor Efficacy

Yu Huang, Longxiang Wang, Yingxuan Chen, Haobo Han, Quanshun Li
PMID: 34443415   DOI: 10.3390/molecules26164827

Abstract

MiR-34a, an important tumor suppressor, has been demonstrated to possess great potential in tumor gene therapy. To achieve the upregulation of miR-34a expression level, an oligoethyleneimine (OEI) derivative was constructed and employed as the carrier through the modification with lipoic acid (LA), namely LA-OEI. In contrast to OEI, the derivative LA-OEI exhibited superior transfection efficiency measured by confocal laser scanning microscopy and flow cytometry, owing to rapid cargo release in the disulfide bond-based reduction sensitive pattern. The anti-proliferation and anti-migration effects were tested after the miR-34a transfection to evaluate the anti-tumor response, using human cervical carcinoma cell line HeLa as a model. The delivery of LA-OEI/miR-34a nanoparticles could achieve obvious anti-proliferative effect caused by the induction of cell apoptosis and cell cycle arrest at G1 phase. In addition, it could inhibit the migration of tumor cells via the downregulation of MMP-9 and Notch-1 level. Overall, the LA-OEI-mediated miR-34a delivery was potential to be used as an effective way in the tumor gene therapy.


Lipoic Acid Exacerbates Oxidative Stress and Lipid Accumulation in the Liver of Wistar Rats Fed a Hypercaloric Choline-Deficient Diet

Lidia V Kravchenko, Ilya V Aksenov, Nikolay S Nikitin, Galina V Guseva, Ludmila I Avrenyeva, Nikita V Trusov, Anastasia S Balakina, Victor A Tutelyan
PMID: 34200615   DOI: 10.3390/nu13061999

Abstract

Non-alcoholic fatty liver disease (NAFLD) is currently estimated as the most prevalent chronic liver disease in all age groups. An increasing body of evidence obtained in experimental and clinical data indicates that oxidative stress is the most important pathogenic factor in the development of NAFLD. The study aimed to investigate the impact of α-lipoic acid (LA), widely used as an antioxidant, on the effects of a hypercaloric choline-deficient diet. Male Wistar rats were divided into three groups: control diet (C); hypercaloric choline-deficient diet (HCCD), and hypercaloric choline-deficient diet with α-lipoic acid (HCCD+LA). Supplementation of HCCD with LA for eight weeks led to a decrease in visceral adipose tissue/body weight ratio, the activity of liver glutathione peroxidase and paraoxonase-1, plasma, and liver total antioxidant activity, as well as an increase in liver/body weight ratio, liver total lipid and triglyceride content, and liver transaminase activities compared to the HCCD group without LA. In conclusion, our study shows that α-lipoic acid detains obesity development but exacerbates the severity of diet-induced oxidative stress and lipid accumulation in the liver of male Wistar rats fed a hypercaloric choline-deficient diet.


α-Lipoic Acid Alleviates Hepatic Lipid Deposition by Inhibiting FASN Expression via miR-3548 in Rats

Shihui Guo, Kai Yan, Xi Fang, Yingdong Ni, Wenqiang Ma, Ruqian Zhao
PMID: 34371841   DOI: 10.3390/nu13072331

Abstract

Excessive liver lipid deposition is a vital risk factor for the development of many diseases. Here, we fed Sprague-Dawley rats with a control or α-lipoic acid-supplemented diet (0.2%) for 5 weeks to elucidate the effects of α-lipoic acid on preventive ability, hepatic lipid metabolism-related gene expression, and the involved regulatory mechanisms. In the current study, α-lipoic acid supplementation lowered plasma triglyceride level and hepatic triglyceride content. Reduced hepatic lipid deposition was closely associated with inhibiting fatty acid-binding protein 1 and fatty acid synthase expression, as well as increasing phosphorylated hormone-sensitive lipase expression at the protein level in α-lipoic acid-exposed rats. Hepatic miRNA sequencing revealed increased expression of miR-3548 targeting the 3'untranslated region of Fasn mRNA, and the direct regulatory link between miRNA-3548 and FASN was verified by dual-luciferase reporter assay. Taken together, α-lipoic acid lowered hepatic lipid accumulation, which involved changes in miRNA-mediated lipogenic genes.


Alpha lipoic acid with pulsed radiofrequency in treatment of chronic lumbosacral radicular pain: A prospective, randomized study

Khaled A Abdelrahman, Abdelrady S Ibrahim, Ayman M Osman, Mohamed G Aly, Abdelhady S Ali, Waleed S Farrag
PMID: 34128884   DOI: 10.1097/MD.0000000000026344

Abstract

The effect of adding alpha lipoic acid (ALA) to pulsed radiofrequency (PRF) for treatment of lumbar-sacral pain was evaluated.
to evaluate the effect of using ALA as an adjuvant therapy with PRF for treatment of chronic lumbosacral radicular pain caused by herniated disc.
One hundred twenty patients with lumbo-sacral radicular pain allocated into 2 groups. Group I: treated with PRF at 42°C for 120 seconds. Group II: treated as in group I, plus oral ALA 600 mg (Thiotacid 600 mg, EVA PHARMA, Egypt) three times per day (1800 mg/day) for 3 weeks then 600 mg once daily for 2 weeks. The lumbo-sacral radicular pain evaluated using the numerical rating pain score and Oswestry Disability Index.
Success rate was significantly higher in group II at 3 and 6 months after intervention. The median values of the numerical rating pain score and the Oswestry Disability Index were significantly lower in group II with no significant difference in Epworth Sleepiness Scale. No major complications were reported in both groups.
The current study supports the use of ALA with PRF on the dorsal root ganglion for treating lumbosacral radicular pain.


Mechanics Insights of Alpha-Lipoic Acid against Cardiovascular Diseases during COVID-19 Infection

Luc Rochette, Steliana Ghibu
PMID: 34360751   DOI: 10.3390/ijms22157979

Abstract

Coronavirus disease 2019 (COVID-19) was first reported in Wuhan, China, in late December 2019. Since then, COVID-19 has spread rapidly worldwide and was declared a global pandemic on 20 March 2020. Cardiovascular complications are rapidly emerging as a major peril in COVID-19 in addition to respiratory disease. The mechanisms underlying the excessive effect of severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) infection on patients with cardiovascular comorbidities remain only partly understood. SARS-CoV-2 infection is caused by binding of the viral surface spike (S) protein to the human angiotensin-converting enzyme 2 (ACE2), followed by the activation of the S protein by transmembrane protease serine 2 (TMPRSS2). ACE2 is expressed in the lung (mainly in type II alveolar cells), heart, blood vessels, small intestine, etc., and appears to be the predominant portal to the cellular entry of the virus. Based on current information, most people infected with SARS-CoV-2 virus have a good prognosis, while a few patients reach critical condition, especially the elderly and those with chronic underlying diseases. The "cytokine storm" observed in patients with severe COVID-19 contributes to the destruction of the endothelium, leading to "acute respiratory distress syndrome" (ARDS), multiorgan failure, and death. At the origin of the general proinflammatory state may be the SARS-CoV-2-mediated redox status in endothelial cells via the upregulation of ACE/Ang II/AT1 receptors pathway or the increased mitochondrial reactive oxygen species (mtROS) production. Furthermore, this vicious circle between oxidative stress (OS) and inflammation induces endothelial dysfunction, endothelial senescence, high risk of thrombosis and coagulopathy. The microvascular dysfunction and the formation of microthrombi in a way differentiate the SARS-CoV-2 infection from the other respiratory diseases and bring it closer to cardiovascular diseases like myocardial infarction and stroke. Due the role played by OS in the evolution of viral infection and in the development of COVID-19 complications, the use of antioxidants as adjuvant therapy seems appropriate in this new pathology. Alpha-lipoic acid (ALA) could be a promising candidate that, through its wide tissue distribution and versatile antioxidant properties, interferes with several signaling pathways. Thus, ALA improves endothelial function by restoring the endothelial nitric oxide synthase activity and presents an anti-inflammatory effect dependent or independent of its antioxidant properties. By improving mitochondrial function, it can sustain the tissues' homeostasis in critical situation and by enhancing the reduced glutathione it could indirectly strengthen the immune system. This complex analysis could open a new therapeutic perspective for ALA in COVID-19 infection.


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